HJC0416 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H18Cl2N2O4S |

|---|---|

Molecular Weight |

429.3 g/mol |

IUPAC Name |

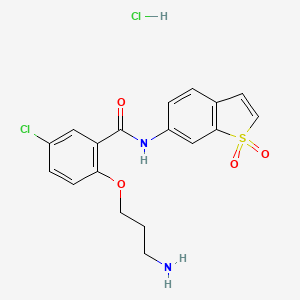

2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide;hydrochloride |

InChI |

InChI=1S/C18H17ClN2O4S.ClH/c19-13-3-5-16(25-8-1-7-20)15(10-13)18(22)21-14-4-2-12-6-9-26(23,24)17(12)11-14;/h2-6,9-11H,1,7-8,20H2,(H,21,22);1H |

InChI Key |

YWFDTXJORDWLGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2(=O)=O)NC(=O)C3=C(C=CC(=C3)Cl)OCCCN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to HJC0416 Hydrochloride: A Novel STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0416 hydrochloride is a potent and orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] The aberrant activation of the STAT3 signaling pathway is a key factor in the development and progression of various human cancers. HJC0416 has demonstrated significant anticancer properties both in vitro and in vivo, positioning it as a promising candidate for further therapeutic development.[2][3] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound.

Discovery and Rationale

HJC0416 was developed as part of a rational drug design effort to create orally bioavailable STAT3 inhibitors with improved potency and drug-like properties.[2] The discovery originated from a lead compound, HJC0149, which was modified to enhance its biological activity.[2] Molecular docking studies indicated that introducing an O-alkylamino-tethered side chain to the hydroxyl group of the lead compound could improve its interaction with the STAT3 protein.[2] This structural modification led to the synthesis of a series of analogues, from which HJC0416 was identified as a particularly potent inhibitor.[2]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-(3-Aminopropoxy)-5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)benzamide hydrochloride | |

| Molecular Formula | C18H17ClN2O4S.HCl | |

| Molecular Weight | 429.32 g/mol | |

| CAS Number | 2415263-08-8 | |

| Purity | ≥97% | |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in water | |

| Storage | Store at -20°C |

Synthesis

While the specific, step-by-step synthesis protocol from the primary literature is not publicly available in the search results, the discovery paper by Chen et al. (2014) outlines the rational design and synthesis of HJC0416.[2] The synthesis is based on the modification of the lead compound HJC0149 (5-chloro-N-(1,1-dioxo-1H-1λ(6)-benzo[b]thiophen-6-yl)-2-hydroxybenzamide). The key synthetic step involves the introduction of a 3-aminopropoxy side chain at the 2-hydroxy position of the benzamide (B126) core.

A generalized workflow for the synthesis based on the discovery context is presented below.

Caption: Generalized workflow for HJC0416 synthesis.

Mechanism of Action and Signaling Pathway

HJC0416 exerts its anticancer effects by directly inhibiting the STAT3 signaling pathway.[4] STAT3 is a transcription factor that, upon activation by phosphorylation, translocates to the nucleus and regulates the expression of genes involved in cell proliferation, survival, and angiogenesis. In many cancers, STAT3 is constitutively activated.

HJC0416's mechanism of action includes:

-

Downregulation of STAT3 Phosphorylation: It inhibits the phosphorylation of STAT3 at the Tyr-705 site.[3]

-

Induction of Apoptosis: By inhibiting STAT3, it leads to an increase in the expression of cleaved caspase-3, a key marker of apoptosis.[3]

-

Cell Cycle Inhibition: The compound causes cell cycle arrest and downregulates the expression of Cyclin D1, a protein essential for cell cycle progression.[3]

The diagram below illustrates the STAT3 signaling pathway and the point of inhibition by HJC0416.

Caption: HJC0416 inhibits the phosphorylation of STAT3.

Pharmacological Profile

In Vitro Activity

HJC0416 has demonstrated potent antiproliferative effects against a range of cancer cell lines.[2] The IC50 values highlight its efficacy, particularly in pancreatic and breast cancer cells.[3]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| AsPC-1 | Pancreatic Cancer | 0.04 | [3] |

| Panc-1 | Pancreatic Cancer | 1.88 | [3] |

| MCF-7 | Breast Cancer (ER-positive) | 1.76 | [3] |

| MDA-MB-231 | Breast Cancer (Triple Negative) | 1.97 | [3] |

In MDA-MB-231 cells, treatment with HJC0416 (5 µM for 24 hours) decreased STAT3 promoter activity by approximately 51%.[3] Furthermore, at concentrations of 1-10 µM, it effectively downregulated STAT3 protein levels and phosphorylation, induced cleaved caspase-3, and reduced cyclin D1 levels.[3]

In Vivo Activity

The anticancer effects of HJC0416 have been confirmed in animal models.[3] In mice with MDA-MB-231 xenografts, HJC0416 demonstrated significant tumor growth inhibition.[3] The compound is orally bioavailable and effective through both intraperitoneal and oral administration routes.[2][3]

| Administration Route | Dosage | Duration | Tumor Volume Reduction | Reference |

| Intraperitoneal (i.p.) | 10 mg/kg | 7 days | 67% | [3] |

| Oral (p.o.) | 100 mg/kg | 14 days | 46% | [3] |

Importantly, no significant signs of toxicity were observed at a dose of 100 mg/kg, indicating a favorable safety profile.[3]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, AsPC-1) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (e.g., ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for p-STAT3 and Cleaved Caspase-3

-

Cell Treatment: Culture cells (e.g., MDA-MB-231) to 70-80% confluency and treat with HJC0416 (e.g., 1, 5, 10 µM) for 12-24 hours.

-

Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

The experimental workflow is visualized below.

Caption: Workflow for Western Blot analysis.

Conclusion

This compound is a novel, potent, and orally bioavailable STAT3 inhibitor with a compelling anticancer profile.[1][2] Its mechanism of action, involving the direct inhibition of STAT3 phosphorylation and induction of apoptosis, makes it a strong candidate for the treatment of cancers with aberrant STAT3 signaling, such as specific types of breast and pancreatic cancer.[4] The preclinical in vitro and in vivo data support its continued development as a potential therapeutic agent.[2][3]

References

HJC0416 Hydrochloride: A Deep Dive into its Mechanism of Action on STAT3

For Researchers, Scientists, and Drug Development Professionals

HJC0416 hydrochloride is a potent and orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3)[1][2][3]. This technical guide provides an in-depth analysis of the core mechanism of action of HJC0416 on the STAT3 signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of STAT3 Activation and Signaling

HJC0416 exerts its effects on STAT3 through a multi-faceted approach, primarily by inhibiting the phosphorylation and subsequent nuclear translocation of STAT3. This blockade of STAT3 activation leads to the downregulation of target gene expression, ultimately resulting in anti-proliferative and pro-apoptotic effects in various cancer cell lines[1][4][5].

Inhibition of STAT3 Phosphorylation

The canonical activation of the STAT3 pathway involves the phosphorylation of the tyrosine 705 residue (Tyr705) by upstream kinases such as Janus kinases (JAKs)[6]. HJC0416 has been demonstrated to significantly decrease the levels of phosphorylated STAT3 at Tyr705 (p-STAT3 Tyr-705) in a dose-dependent manner[1][4][5]. This inhibition of phosphorylation is a critical step in preventing the dimerization of STAT3 monomers, a prerequisite for their nuclear import and DNA binding.

Prevention of STAT3 Nuclear Translocation

Following phosphorylation and dimerization, STAT3 translocates to the nucleus where it acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis[4][6]. Studies have shown that HJC0416 effectively reduces the nuclear expression of STAT3[4]. By preventing nuclear translocation, HJC0416 ensures that even if some STAT3 phosphorylation occurs, the protein cannot reach its target genes to initiate transcription.

Downregulation of STAT3 Target Genes

The transcriptional activity of STAT3 is responsible for the expression of several key proteins involved in tumor progression. HJC0416 treatment has been shown to decrease the expression of STAT3-regulated genes, including the proto-oncogene c-myc and the cell cycle regulator cyclin D1[1][4]. The downregulation of cyclin D1 is associated with cell cycle arrest, contributing to the anti-proliferative effects of HJC0416[4].

Induction of Apoptosis and Cell Cycle Arrest

By inhibiting the STAT3 pathway, HJC0416 induces apoptosis (programmed cell death) and causes cell cycle arrest[1][4]. This is evidenced by the increased expression of cleaved caspase-3, a key executioner of apoptosis, in cells treated with HJC0416[1][5]. Furthermore, the compound has been shown to arrest the cell cycle at the S phase in hepatic stellate cells[4].

Dual Inhibition of STAT3 and NF-κB Pathways

A unique characteristic of HJC0416 is its ability to inhibit not only the STAT3 pathway but also the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway[4][7]. HJC0416 has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB and prevent the phosphorylation and degradation of its inhibitor, IκBα[4][7]. This dual inhibitory effect on two crucial pro-inflammatory and pro-survival signaling pathways makes HJC0416 a promising therapeutic candidate for diseases driven by both STAT3 and NF-κB activation, such as hepatic fibrosis[4][7].

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer (ER-positive) | 1.76 | [1][2] |

| MDA-MB-231 | Breast Cancer (Triple-negative) | 1.97 | [1][2] |

| AsPC-1 | Pancreatic Cancer | 0.04 | [1][2] |

| Panc-1 | Pancreatic Cancer | 1.88 | [1][2] |

Table 2: Effect of HJC0416 on STAT3 Promoter Activity

| Cell Line | Treatment | Concentration (µM) | Inhibition of STAT3 Promoter Activity | Reference |

| MDA-MB-231 | HJC0416 | 5 | ~51% | [2][8] |

| MDA-MB-231 | Stattic (Reference STAT3 inhibitor) | 5 | ~39% | [2][8] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of HJC0416.

Western Blot Analysis for Protein Expression

Objective: To determine the levels of total STAT3, phosphorylated STAT3 (Tyr705), and other target proteins (e.g., c-myc, cyclin D1, cleaved caspase-3).

Methodology:

-

Cell Lysis: Cancer cells are treated with varying concentrations of HJC0416 for a specified duration (e.g., 12 hours). Cells are then washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-c-myc, anti-cyclin D1, anti-cleaved caspase-3, and a loading control like anti-β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

STAT3 Reporter Gene Assay (Luciferase Assay)

Objective: To measure the transcriptional activity of STAT3.

Methodology:

-

Cell Transfection: Cells (e.g., MDA-MB-231) are transiently transfected with a STAT3-responsive luciferase reporter plasmid (e.g., pSTAT3-Luc).

-

Treatment: After transfection, the cells are treated with HJC0416 or a vehicle control (DMSO) for a specified period (e.g., 24 hours).

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase Reporter Assay System).

-

Data Analysis: The relative luciferase units (RLU) are calculated and normalized to a control reporter (e.g., Renilla luciferase) to account for transfection efficiency.

Nuclear and Cytoplasmic Fractionation

Objective: To determine the subcellular localization of STAT3.

Methodology:

-

Cell Treatment and Harvesting: Cells are treated with HJC0416 and harvested.

-

Fractionation: The nuclear and cytoplasmic fractions are separated using a commercial kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents).

-

Protein Analysis: The protein concentration in each fraction is determined, and the levels of STAT3 in the nuclear and cytoplasmic fractions are analyzed by Western blotting.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the STAT3 signaling pathway and a typical experimental workflow for evaluating HJC0416.

Caption: HJC0416 inhibits STAT3 signaling by blocking phosphorylation and nuclear translocation.

Caption: Workflow for evaluating HJC0416's anti-cancer efficacy in vitro and in vivo.

Conclusion

This compound is a novel and potent STAT3 inhibitor with a well-defined mechanism of action. By effectively inhibiting STAT3 phosphorylation, nuclear translocation, and downstream signaling, it demonstrates significant anti-proliferative and pro-apoptotic activity in preclinical cancer models. Its unique dual inhibitory action on both STAT3 and NF-κB pathways further enhances its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on STAT3-targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of potent anticancer agent HJC0416, an orally bioavailable small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HJC0416 Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HJC0416 Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

HJC0416 Hydrochloride: A Technical Guide to a Novel Fragment-Based STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HJC0416 hydrochloride, a potent and orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Developed through a fragment-based drug design strategy, HJC0416 has demonstrated significant anti-cancer activity in both in vitro and in vivo models, positioning it as a promising candidate for further therapeutic development. This document details the core aspects of its design, mechanism of action, and preclinical evaluation, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows.

Core Concepts and Rationale

HJC0416 was rationally designed based on a lead compound, HJC0149, with the goal of enhancing its anticancer potency and oral bioavailability. The fragment-based design approach focused on introducing an O-alkylamino-tethered side chain on the hydroxyl group of the parent molecule. This modification was hypothesized to improve both the biological activity and the druglike properties of the compound. Molecular docking studies supported this strategy, indicating that these modifications would be effective.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (μM) |

| MCF-7 | Breast Cancer (ER-positive) | 1.76[1] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 1.97[1] |

| AsPC-1 | Pancreatic Cancer | 0.04[1] |

| Panc-1 | Pancreatic Cancer | 1.88[1] |

Table 2: In Vivo Efficacy of HJC0416 in MDA-MB-231 Xenograft Model

| Treatment Group (Dose) | Administration Route | Tumor Volume Reduction (%) | Reference |

| 10 mg/kg | Intraperitoneal (i.p.) | 67 | [1] |

| 100 mg/kg | Oral (p.o.) | 46 | [1] |

Signaling Pathway and Mechanism of Action

HJC0416 exerts its anticancer effects by inhibiting the STAT3 signaling pathway. STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. HJC0416 has been shown to downregulate the phosphorylation of STAT3 at Tyr-705, a critical step in its activation.[2][3][4][5] This inhibition leads to the suppression of downstream STAT3 target genes, such as cyclin D1, and an increase in the expression of pro-apoptotic proteins like cleaved caspase-3.[2][3][4][5]

Figure 1: HJC0416 inhibits the STAT3 signaling pathway.

Fragment-Based Drug Design Workflow

The development of HJC0416 followed a structured fragment-based design workflow, starting from a known STAT3 inhibitor and iteratively modifying its structure to improve efficacy and drug-like properties.

Figure 2: Fragment-based design workflow for HJC0416.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of HJC0416.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of HJC0416 that inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, Panc-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from nanomolar to micromolar) for 48-72 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for STAT3 Phosphorylation

Objective: To assess the effect of HJC0416 on the phosphorylation of STAT3.

Protocol:

-

Cell Treatment: Cancer cells are treated with HJC0416 at various concentrations for a specified time (e.g., 12 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of HJC0416 in a living organism.

Protocol:

-

Cell Implantation: Female athymic nude mice (4-6 weeks old) are subcutaneously injected with a suspension of human cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) in a mixture of media and Matrigel.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Mice are randomly assigned to treatment and control groups. HJC0416 is administered via intraperitoneal (i.p.) injection or oral gavage (p.o.) at specified doses and schedules (e.g., daily for 7-14 days). The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.

-

Body Weight Monitoring: The body weight of the mice is monitored regularly as an indicator of toxicity.

-

Endpoint: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).

Conclusion

This compound, a novel STAT3 inhibitor developed through a fragment-based design approach, has demonstrated potent anticancer activity in preclinical models of breast and pancreatic cancer. Its mechanism of action, involving the inhibition of STAT3 phosphorylation, leads to reduced cell proliferation and increased apoptosis. Furthermore, its oral bioavailability makes it a particularly attractive candidate for clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this promising anticancer agent.

References

- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 2. citeab.com [citeab.com]

- 3. HJC0416 Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

HJC0416 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HJC0416 hydrochloride, a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document consolidates key information on its chemical structure, physicochemical and pharmacological properties, and its mechanism of action, with a focus on its role in cancer research.

Chemical Structure and Properties

This compound is chemically known as 2-(3-Aminopropoxy)-5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)benzamide hydrochloride.[1] Its structure is characterized by a benzamide (B126) core linking a chlorinated aminopropoxy side chain and a 1,1-dioxidobenzothiophene moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3-Aminopropoxy)-5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)benzamide hydrochloride | [1][2] |

| SMILES | O=C(NC1=CC=C(C=CS2(=O)=O)C2=C1)C3=CC(Cl)=CC=C3OCCCN.[H]Cl | [2] |

| InChIKey | YWFDTXJORDWLGD-UHFFFAOYSA-N | [1][2] |

| Molecular Formula | C18H17ClN2O4S.HCl or C18H18Cl2N2O4S | [1][2] |

| Molecular Weight | 429.32 g/mol | [1] |

| Appearance | Solid powder | [2] |

| Purity | ≥97% (HPLC) | [1] |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in water. | |

| Storage | Store at -20°C. | [1] |

| CAS Number | 2415263-08-8 | [1] |

Pharmacological Properties and Mechanism of Action

This compound is a potent inhibitor of STAT3, a key protein involved in cytokine signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Aberrant STAT3 activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

This compound exerts its anticancer effects by:

-

Downregulating STAT3 Phosphorylation: It inhibits the phosphorylation of STAT3 at the Tyr-705 residue, a critical step for its activation and dimerization.

-

Inducing Apoptosis: By inhibiting STAT3, it increases the expression of cleaved caspase-3, a key executioner of apoptosis.

-

Inhibiting Cell-Cycle Progression: It has been shown to inhibit the proliferation of various cancer cell lines.

Table 2: In Vitro Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer (ER-positive) | 1.76 |

| MDA-MB-231 | Breast Cancer (Triple Negative) | 1.97 |

| AsPC-1 | Pancreatic Cancer | 0.04 |

| Panc-1 | Pancreatic Cancer | 1.88 |

Data compiled from publicly available sources.

Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene expression. This compound disrupts this cascade by preventing the phosphorylation of STAT3.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. The compound is offered by various chemical suppliers for research purposes. The following are general protocols for key in vitro assays.

Cell Proliferation Assay (MTS Assay)

This protocol outlines a general method to assess the effect of this compound on the proliferation of cancer cells.

References

HJC0416 Hydrochloride: A Technical Guide for Researchers

CAS Number: 2415263-08-8

This technical guide provides an in-depth overview of HJC0416 hydrochloride, a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the STAT3 signaling pathway.

Core Compound Information

| Property | Value |

| Chemical Name | 2-(3-Aminopropoxy)-5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)benzamide hydrochloride |

| Molecular Formula | C₁₈H₁₇ClN₂O₄S·HCl[1] |

| Molecular Weight | 429.32 g/mol [1] |

| Appearance | Solid powder |

| Purity | ≥97% (HPLC)[2][3] |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in water[1][2] |

| Storage | Store at -20°C[1] |

Mechanism of Action

This compound is a direct inhibitor of STAT3.[1][2][3][4] The STAT3 protein is a key signaling molecule involved in numerous cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[2] In many human cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth and survival.[2]

HJC0416 exerts its anticancer effects by downregulating the phosphorylation of STAT3 at the Tyr-705 residue.[2][5][6] This inhibition of phosphorylation prevents the dimerization and nuclear translocation of STAT3, thereby blocking its ability to act as a transcription factor for target genes involved in tumorigenesis, such as cyclin D1.[5][6][7] The inhibition of the STAT3 pathway by HJC0416 ultimately leads to cell cycle arrest and the induction of apoptosis, as evidenced by the increased expression of cleaved caspase-3.[1][2][3][4][5][6]

Figure 1: HJC0416 Mechanism of Action on the STAT3 Signaling Pathway.

Quantitative Biological Activity

This compound has demonstrated potent antiproliferative activity against a range of cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast (ER-positive) | 1.76 | [7] |

| MDA-MB-231 | Breast (Triple-negative) | 1.97 | [7] |

| AsPC-1 | Pancreatic | 0.04 | [7] |

| Panc-1 | Pancreatic | 1.88 | [7] |

In Vivo Efficacy

In a preclinical murine xenograft model using MDA-MB-231 triple-negative breast cancer cells, this compound demonstrated significant anti-tumor activity.

| Administration Route | Dosage | Treatment Duration | Tumor Volume Reduction | Reference |

| Intraperitoneal (i.p.) | 10 mg/kg, daily | 7 days | 67% | [7] |

| Oral (p.o.) | 100 mg/kg, daily | 14 days | 46% | [7] |

No significant signs of toxicity were observed at a dose of 100 mg/kg.[7]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation.

Figure 2: General Workflow for a Cell Proliferation (MTT) Assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a buffered salt solution with detergent)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 48 hours at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for an additional 1-4 hours.

-

Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for STAT3 Phosphorylation

This protocol outlines the steps to assess the effect of this compound on STAT3 phosphorylation.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-cleaved caspase-3, anti-Cyclin D1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations for a specified time (e.g., 12 hours).[7]

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

STAT3 Reporter Gene Assay (Dual-Luciferase Assay)

This assay measures the transcriptional activity of STAT3.

Materials:

-

Cancer cell line of interest

-

STAT3-responsive luciferase reporter plasmid (e.g., pSTAT3-Luc)

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

This compound

-

Dual-luciferase assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After transfection, treat the cells with this compound (e.g., 5 µM) for 24 hours.[7]

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 promoter activity.

In Vivo Xenograft Study

This is a general protocol for evaluating the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

This compound

-

Vehicle solution for drug administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg i.p. or 100 mg/kg p.o.) or vehicle to the respective groups daily.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Synthesis

The synthesis of HJC0416 is based on the lead compound HJC0149 (5-chloro-N-(1,1-dioxo-1H-1λ6-benzo[b]thiophen-6-yl)-2-hydroxybenzamide).[2] The key modification involves the introduction of an O-alkylamino-tethered side chain on the hydroxyl group, which has been shown to improve biological activity and drug-like properties.[2][3] While the detailed, step-by-step synthesis protocol is beyond the scope of this guide, the primary publication by Chen et al. provides the full synthetic scheme and characterization data.[2]

Conclusion

This compound is a promising STAT3 inhibitor with potent in vitro and in vivo anticancer activity. Its oral bioavailability makes it an attractive candidate for further preclinical and clinical development. This technical guide provides a comprehensive summary of its key properties and methodologies for its investigation, serving as a valuable resource for researchers in the field of cancer drug discovery.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent anticancer agent HJC0416, an orally bioavailable small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-techne.com [bio-techne.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

HJC0416 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HJC0416 hydrochloride, a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and activator of Transcription 3 (STAT3). This document consolidates key information on its chemical properties, biological activity, and relevant experimental protocols to support its application in preclinical research and drug development.

Chemical and Physical Properties

This compound is a derivative of a salicylic (B10762653) amide scaffold. Its chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Weight | 429.32 g/mol | [1][2][3] |

| Chemical Formula | C₁₈H₁₇ClN₂O₄S·HCl (explicit hydrochloride) or C₁₈H₁₈Cl₂N₂O₄S (combined) | [1][2][3][4][5] |

| CAS Number | 2415263-08-8 | [1][2][3] |

| Appearance | Solid powder | [5] |

| Purity | ≥97% (HPLC) | [1][2][3] |

| Storage | Store at -20°C | [1][2][3] |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of STAT3, a transcription factor that is constitutively activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.

The primary mechanism of action of HJC0416 involves the downregulation of STAT3 phosphorylation at the Tyr-705 residue.[1][3] This inhibition of phosphorylation prevents STAT3 dimerization, nuclear translocation, and subsequent transcriptional activation of its target genes. Key downstream effects of HJC0416 treatment include the induction of apoptosis, evidenced by an increase in cleaved caspase-3, and the inhibition of cell cycle progression, indicated by the downregulation of cyclin D1.[1][3]

In Vitro Efficacy

HJC0416 has demonstrated potent anti-proliferative activity across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for selected cell lines are presented below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |

| MCF-7 | Breast Cancer (ER+) | 1.76 | [3] |

| MDA-MB-231 | Breast Cancer (TNBC) | 1.97 | [3] |

| AsPC-1 | Pancreatic Cancer | 0.04 | [3] |

| Panc-1 | Pancreatic Cancer | 1.88 | [3] |

Solubility

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions for in vitro and in vivo studies.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Citation(s) |

| DMSO | 42.93 | 100 | [1][2][3] |

| Water | 8.59 | 20 | [1][2] |

Signaling Pathway and Experimental Workflow

STAT3 Signaling Pathway

The following diagram illustrates the canonical JAK-STAT3 signaling pathway and the point of inhibition by HJC0416. Cytokines or growth factors bind to their receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAKs, dimerizes, and translocates to the nucleus to regulate gene expression. HJC0416 inhibits the phosphorylation of STAT3.

Caption: The JAK-STAT3 signaling pathway and the inhibitory action of HJC0416.

Experimental Workflow for Evaluating HJC0416 Efficacy

The following diagram outlines a typical experimental workflow for assessing the in vitro efficacy of HJC0416 as a STAT3 inhibitor.

Caption: A typical experimental workflow for the in vitro characterization of HJC0416.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of HJC0416.

Western Blot Analysis for Phospho-STAT3

This protocol is for the detection of phosphorylated and total STAT3, as well as downstream targets like Cyclin D1 and cleaved caspase-3.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-Cyclin D1, anti-cleaved caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of HJC0416 for the desired time period (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of HJC0416 for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

-

HEK293T or other suitable cells

-

STAT3-responsive luciferase reporter plasmid

-

A control plasmid expressing Renilla luciferase

-

Transfection reagent

-

This compound

-

Dual-luciferase assay system

Procedure:

-

Transfection: Co-transfect the cells with the STAT3 reporter plasmid and the Renilla control plasmid in a 96-well plate.

-

Compound Treatment: After 24 hours, treat the cells with HJC0416 for a specified duration.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

This technical guide provides a foundational resource for researchers working with this compound. For more specific applications and in vivo studies, further optimization of these protocols may be necessary.

References

- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

HJC0416 Hydrochloride: A Technical Guide to Solubility and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of HJC0416 hydrochloride, a notable STAT3 inhibitor.[1] Understanding the solubility of this compound in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and water is critical for the design and reproducibility of in vitro and in vivo experiments. This document outlines quantitative solubility data, details common experimental protocols for solubility determination, and visualizes the compound's mechanism of action through its signaling pathways.

Quantitative Solubility Data

The solubility of this compound has been determined in both DMSO and water. The data, based on a molecular weight of 429.32 g/mol , is summarized below for easy reference and comparison.[1]

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| DMSO | 42.93 | 100 |

| Water | 8.59 | 20 |

Table 1: Solubility of this compound.[1]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization.[2] Two primary types of solubility are often measured in drug discovery: thermodynamic and kinetic solubility.[2][3]

-

Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution with an excess of the solid compound. It is considered the "true" solubility. The shake-flask method is the gold standard for this measurement.[3]

-

Kinetic Solubility measures the concentration at which a compound, initially dissolved in a high-concentration organic solvent stock (like DMSO), begins to precipitate when diluted into an aqueous buffer. This is often a high-throughput screening method.[2]

Thermodynamic Solubility Determination: Shake-Flask Method

This method is widely regarded as the most reliable for determining the equilibrium solubility of a compound.[3]

Objective: To determine the saturated concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMSO, Water, Phosphate-Buffered Saline)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Calibrated analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment. Allow the mixture to agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved solid.[4]

-

Filtration: Carefully aspirate the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining microscopic particles.[4]

-

Quantification: Dilute the clear, saturated filtrate to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound using a validated method, such as HPLC with a UV detector, against a standard curve of known concentrations.[4]

-

Reporting: Report the solubility in mg/mL or mM at the specified temperature.[4]

Mechanism of Action and Signaling Pathways

HJC0416 is a novel, orally bioavailable small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3).[5] Research has demonstrated that HJC0416 acts as both an anti-fibrotic and anti-inflammatory agent by dually inhibiting the STAT3 and NF-κB pathways.[6]

STAT3 Signaling Pathway Inhibition

The Janus kinase/signal transducer and activator of the transcription 3 (JAK/STAT3) signaling pathway is crucial for processes like cell survival and proliferation.[5] HJC0416 inhibits the STAT3 pathway by reducing the phosphorylation of STAT3, which is a critical step for its activation and translocation to the nucleus where it acts as a transcription factor.[5]

NF-κB Signaling Pathway Inhibition

In addition to its effects on STAT3, HJC0416 also inhibits both the classic and alternative NF-κB activation pathways.[5] It achieves this by decreasing the phosphorylation and activation of IKKα/β, which prevents the subsequent phosphorylation and degradation of the inhibitory protein IκBα. This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the expression of NF-κB regulated inflammatory genes.[6]

References

- 1. HJC 0416 hydrochloride | STATs | Tocris Bioscience [tocris.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. HJC0416 Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: HJC0416 Hydrochloride Oral Bioavailability and Pharmacokinetics

Disclaimer: Specific quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, half-life, and oral bioavailability) and detailed experimental protocols for HJC0416 hydrochloride are not publicly available in the referenced literature. The following guide is a comprehensive template based on the available information and standard methodologies in preclinical pharmacokinetic research, designed to meet the structural and content requirements of the intended audience.

Introduction

This compound is a potent, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a key oncogenic driver in a variety of human cancers, making it an attractive target for therapeutic intervention. HJC0416 has demonstrated significant anti-proliferative effects in preclinical cancer models, including breast and pancreatic cancer.[1][2] This technical guide provides an in-depth overview of the methodologies used to characterize the oral bioavailability and pharmacokinetics of this compound, and presents its mechanism of action within the STAT3 signaling pathway.

Mechanism of Action: STAT3 Signaling Inhibition

HJC0416 exerts its anti-tumor effects by targeting the STAT3 signaling pathway. Upon activation by upstream cytokines and growth factors, Janus kinases (JAKs) phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation, survival, and angiogenesis. HJC0416 inhibits the phosphorylation of STAT3, thereby blocking these downstream oncogenic processes.[2]

Pharmacokinetic Profile

The oral bioavailability and pharmacokinetic parameters of this compound would be determined through in vivo studies in animal models, such as mice. The data presented in the following tables are illustrative examples of how such results would be summarized.

Plasma Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound following a single oral administration in mice.

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | Data not available |

| Cmax (Maximum Plasma Concentration) | ng/mL | Data not available |

| Tmax (Time to Cmax) | h | Data not available |

| AUC0-t (Area under the curve from 0 to last measurement) | ng·h/mL | Data not available |

| AUC0-∞ (Area under the curve from 0 to infinity) | ng·h/mL | Data not available |

| t1/2 (Elimination Half-life) | h | Data not available |

| F% (Oral Bioavailability) | % | Data not available |

Table 1: Illustrative Plasma Pharmacokinetic Parameters of this compound Following Oral Administration in Mice.

Experimental Protocols

The following sections detail the standard methodologies for conducting in vivo pharmacokinetic studies to determine the oral bioavailability of a compound like this compound.

Animals and Housing

-

Species: Male BALB/c mice (or other appropriate strain)

-

Age: 6-8 weeks

-

Weight: 20-25 g

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum. Animals are acclimated for at least one week prior to the study.

Dosing and Sample Collection

-

Formulation: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) for both oral (p.o.) and intravenous (i.v.) administration.

-

Dosing:

-

Oral Group: Animals receive a single dose of this compound via oral gavage.

-

Intravenous Group: Animals receive a single bolus injection of this compound via the tail vein.

-

-

Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma is stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

The concentration of this compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are thawed and proteins are precipitated by adding a solvent such as acetonitrile (B52724) containing an internal standard. After vortexing and centrifugation, the supernatant is collected for analysis.

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable C18 analytical column.

-

Mobile Phase: A gradient of two or more solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate for analytical separation.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for HJC0416 and the internal standard for quantification.

-

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., WinNonlin). The following parameters are determined:

-

Cmax and Tmax: Obtained directly from the observed plasma concentration-time data.

-

AUC: Calculated using the linear trapezoidal rule.

-

t1/2: Calculated as 0.693/kel, where kel is the terminal elimination rate constant.

-

Oral Bioavailability (F%): Calculated using the formula: F% = (AUCoral / Doseoral) / (AUCi.v. / Dosei.v.) x 100

Conclusion

This compound is a promising orally bioavailable STAT3 inhibitor with demonstrated anti-cancer activity in preclinical models. While the specific quantitative details of its pharmacokinetic profile are not publicly available, this guide outlines the standard methodologies and expected data presentation for the comprehensive evaluation of its oral bioavailability and pharmacokinetics. Further studies are warranted to fully elucidate the clinical potential of this compound.

References

- 1. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HJC0416 Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Interplay Between HJC0416 Hydrochloride and the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0416 hydrochloride is recognized primarily as a potent, orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] While direct, comprehensive studies detailing the effects of this compound on the Nuclear Factor-kappa B (NF-κB) pathway are not extensively documented in current literature, the well-established crosstalk between the STAT3 and NF-κB signaling cascades suggests a potential for indirect modulation. This technical guide provides an in-depth overview of the canonical NF-κB pathway, explores the potential mechanisms through which a STAT3 inhibitor like this compound could exert an influence, and furnishes detailed, standardized protocols for investigating these potential effects. The information presented herein is intended to serve as a foundational resource for researchers designing studies to elucidate the broader pharmacological profile of this compound.

Introduction: The NF-κB Signaling Pathway

The NF-κB family of transcription factors are critical regulators of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[2][3] Dysregulation of the NF-κB pathway is implicated in the pathophysiology of numerous diseases, such as cancer, autoimmune disorders, and chronic inflammatory conditions.[3] The canonical NF-κB pathway is held in a quiescent state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α or IL-1β, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically p65/p50), facilitating its translocation to the nucleus where it binds to specific DNA sequences to regulate the transcription of target genes.[4]

This compound: A STAT3 Inhibitor

This compound has been identified as a potent and orally active inhibitor of STAT3.[1] STAT3 is another crucial transcription factor involved in cell growth, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers. While the primary mechanism of this compound is the disruption of STAT3 signaling, the intricate network of intracellular signaling pathways raises the possibility of off-target or downstream effects on other key pathways like NF-κB.

Potential Crosstalk between STAT3 and NF-κB Pathways

The STAT3 and NF-κB signaling pathways are known to engage in significant crosstalk, which can be either synergistic or antagonistic depending on the cellular context. For instance, STAT3 can be activated by cytokines that also activate NF-κB. Furthermore, there are reports of direct physical interactions between STAT3 and the p65 subunit of NF-κB, leading to cooperative regulation of target gene expression. Conversely, in some contexts, activation of STAT3 can have an inhibitory effect on NF-κB-mediated transcription.

Given this crosstalk, the inhibition of STAT3 by this compound could hypothetically influence the NF-κB pathway in several ways:

-

Altered Gene Expression: By inhibiting STAT3, this compound might alter the expression of genes that are co-regulated by both STAT3 and NF-κB.

-

Modulation of Upstream Activators: this compound could potentially affect upstream signaling components that are common to both pathways.

-

Disruption of Protein-Protein Interactions: The inhibition of STAT3 could disrupt its potential interactions with NF-κB components, thereby modulating NF-κB's transcriptional activity.

A definitive understanding of these potential interactions necessitates direct experimental investigation.

Visualizing the Signaling Pathways and Experimental Workflow

To conceptualize the potential interplay and the experimental approaches to study it, the following diagrams are provided.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential pharmacological control of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.jp]

HJC0416 Hydrochloride: A Deep Dive into its Role in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HJC0416 hydrochloride is a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Emerging research has highlighted its significant anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental methodologies related to the role of this compound in these critical cellular processes. By inhibiting the STAT3 signaling pathway, HJC0416 disrupts key cellular functions that promote tumor growth and survival, making it a promising candidate for further therapeutic development.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in regulating cell proliferation, differentiation, survival, and angiogenesis. Constitutive activation of STAT3 is a common feature in a wide range of human cancers, including breast and pancreatic cancers, and is associated with tumor progression and resistance to therapy. Consequently, targeting the STAT3 signaling cascade has become a promising strategy in cancer drug discovery. This compound has been identified as a direct inhibitor of STAT3, demonstrating potent anti-proliferative effects in preclinical studies. This document will delve into the molecular mechanisms by which this compound exerts its effects on apoptosis and the cell cycle.

Mechanism of Action: Targeting the STAT3 and NF-κB Pathways

This compound's primary mechanism of action is the inhibition of the STAT3 signaling pathway. It achieves this by downregulating the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation, dimerization, and nuclear translocation.[1] In its unphosphorylated state, STAT3 cannot activate the transcription of its target genes, which are crucial for cell survival and proliferation.

Furthermore, studies have indicated that HJC0416 also inhibits the nuclear factor-kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is another key regulator of inflammation, immunity, and cell survival, and its dysregulation is also implicated in cancer. The dual inhibition of both STAT3 and NF-κB pathways by HJC0416 may contribute to its potent anti-cancer activity.

Role in Apoptosis

This compound promotes apoptosis, or programmed cell death, in cancer cells. This is evidenced by the increased expression of cleaved caspase-3, a key executioner caspase in the apoptotic cascade.[1] The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.

Signaling Pathway for HJC0416-Induced Apoptosis

Caption: this compound inhibits STAT3 phosphorylation, leading to apoptosis.

Role in Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This is primarily achieved by downregulating the expression of Cyclin D1, a key protein that regulates the G1 to S phase transition of the cell cycle.[1] By reducing Cyclin D1 levels, HJC0416 prevents cancer cells from progressing through the cell cycle and dividing. Research has shown that in hepatic stellate cells, HJC0416 arrests the cell cycle at the S phase.[2]

Signaling Pathway for HJC0416-Induced Cell Cycle Arrest

Caption: this compound induces cell cycle arrest by downregulating Cyclin D1.

Quantitative Data

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer (ER-negative) | 1.97 | [1] |

| MCF-7 | Breast Cancer (ER-positive) | 1.76 | [1] |

| AsPC-1 | Pancreatic Cancer | 0.04 | [1] |

| PANC-1 | Pancreatic Cancer | Not specified | [1] |

Experimental Protocols

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol is a general guideline for detecting apoptosis by flow cytometry. Specific conditions for HJC0416 treatment need to be optimized.

Workflow for Apoptosis Detection

Caption: Experimental workflow for detecting apoptosis using flow cytometry.

Methodology:

-

Cell Culture: Plate cancer cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol provides a general method for analyzing cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Plate and treat cells with this compound as described in the apoptosis assay protocol.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases of the cell cycle can be determined based on the fluorescence intensity of PI.

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis and cell cycle arrest in cancer cells through the inhibition of the STAT3 and NF-κB signaling pathways. Its ability to downregulate key proteins like p-STAT3 and Cyclin D1, while upregulating pro-apoptotic markers such as cleaved caspase-3, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the anti-tumor properties of this compound. Future studies should focus on elucidating the detailed downstream targets and exploring its efficacy in in vivo models to pave the way for potential clinical applications.

References

Preclinical Development of HJC0416 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0416 hydrochloride has emerged as a promising small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein implicated in various cancers. This technical guide provides a comprehensive overview of the preclinical development studies of this compound, summarizing its in vitro and in vivo efficacy, mechanism of action, and available safety information. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound. While significant data on its anti-cancer activity is available, detailed public information on its pharmacokinetic and toxicological profiles remains limited.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. This compound is a novel, orally bioavailable small molecule designed to inhibit STAT3 activity. Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in breast and pancreatic cancers. This guide synthesizes the currently available data from these preclinical investigations.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of the STAT3 signaling pathway.[1][2] Experimental evidence indicates that HJC0416 downregulates the phosphorylation of STAT3 at the critical tyrosine 705 residue, a key step in its activation.[1] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking its ability to regulate the transcription of downstream target genes involved in cell cycle progression and apoptosis.

Key mechanistic findings include:

-

Downregulation of p-STAT3 (Tyr-705): HJC0416 has been shown to reduce the levels of phosphorylated STAT3.[1]

-

Inhibition of Downstream Targets: The expression of Cyclin D1, a cell cycle regulator and a known downstream target of STAT3, is decreased following treatment with HJC0416.[1]

-

Induction of Apoptosis: HJC0416 promotes programmed cell death, as evidenced by the increased expression of cleaved caspase-3, a key executioner of apoptosis.[1][2]

-

Inhibition of NF-κB Pathway: Some evidence also suggests that HJC0416 may inhibit the NF-κB signaling pathway, which is also implicated in cancer cell survival and proliferation.

Signaling Pathway Diagram

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (μM) |

| MCF-7 | Breast (ER-positive) | 1.76 |

| MDA-MB-231 | Breast (Triple-negative) | 1.97 |

| AsPC1 | Pancreatic | 0.04 |

| Panc-1 | Pancreatic | 1.88 |

Table 1: In Vitro Anti-proliferative Activity of this compound [1]

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

The cells were then treated with various concentrations of this compound or vehicle control (DMSO) for 48 hours.

-

Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 150 μL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance was measured at 490 nm using a microplate reader.

-

The IC50 values were calculated using a non-linear regression analysis of the dose-response curves.

Western Blot Analysis:

-

Cancer cells were treated with this compound at the indicated concentrations and time points.

-

Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentrations were determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membranes were then incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, Cyclin D1, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

References

Investigating the Off-Target Profile of HJC0416 Hydrochloride: A Technical Guide

Introduction: HJC0416 hydrochloride is a potent, orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] STAT3 is a well-validated therapeutic target in oncology, as its persistent activation is implicated in the proliferation, survival, and angiogenesis of various cancer types. While HJC0416 has demonstrated a promising anticancer profile by effectively inhibiting STAT3 phosphorylation, a thorough characterization of its selectivity is paramount for its progression as a therapeutic candidate.[2] This technical guide outlines a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential off-target effects of this compound. Understanding the complete target landscape is critical for interpreting biological data, predicting potential toxicities, and uncovering novel mechanisms of action.

On-Target Activity of this compound